molecular formula C10H23Cl2N3 B580792 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride CAS No. 1219979-73-3

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Cat. No. B580792
CAS RN: 1219979-73-3
M. Wt: 256.215
InChI Key: VJHNHKVVVWTQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .


Molecular Structure Analysis

The molecular formula of this compound is C10H23Cl2N3. Its average mass is 256.216 Da and its monoisotopic mass is 255.126907 Da .


Chemical Reactions Analysis

This compound is used as a reagent and building block in several synthetic applications . It’s also used as an intermediate and as an excellent catalyst for many condensation reactions .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 256.22 . The InChI code is 1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues, including 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, have been identified for their potential anti-mycobacterial properties. Research highlights the significance of piperazine as a core structure in developing potent molecules against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses and Patent Review

Piperazine derivatives, including this compound, are integral to the rational design of drugs, showcasing a vast array of therapeutic uses. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. A detailed patent review reveals various molecular designs bearing piperazine entities, underscoring the scaffold's broad potential across multiple therapeutic areas. The review serves as a vital resource for drug discoverers, aiming to rationally design molecules for various diseases by exploiting the versatile piperazine building block (Rathi et al., 2016).

Dopamine D2 Receptor Ligands

Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, highlights their role as pharmacophoric groups in antipsychotic agents. A review of studies indicates that arylalkyl substituents can significantly enhance the binding affinity, potency, and selectivity of synthesized agents at D2-like receptors. This paper explores the contributions of key pharmacophoric groups to the selectivity and potency of agents targeting D2-like receptors, providing a foundation for understanding the structural factors that influence receptor interaction (Sikazwe et al., 2009).

Synthetic and Pharmaceutical Applications

Piperazine and morpholine analogues, including this compound, exhibit a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have led to novel compounds with potent pharmacophoric activities. This review encapsulates current trends in the synthesis and discovery of piperazine and morpholine analogues, revealing their significant impact on medicinal chemistry and drug development (Mohammed et al., 2015).

Antidepressant Developments

The presence of a piperazine substructure is a commonality among many marketed antidepressants, suggesting its critical role beyond merely favoring CNS pharmacokinetics. This review delves into the significance of the piperazine moiety in antidepressant development, highlighting current designs, synthesis, and structure-activity relationships of piperazine-based antidepressants. It provides an in-depth analysis of piperazine's influence on antidepressant efficacy and potency, contributing to the ongoing quest for novel antidepressant compounds (Kumar et al., 2021).

Mechanism of Action

While the specific mechanism of action for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is not available, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . This suggests potential future directions in the field of cancer research.

properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNHKVVVWTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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